molecular formula C19H14ClN3O5S2 B2651457 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate CAS No. 877651-19-9

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate

Cat. No.: B2651457
CAS No.: 877651-19-9
M. Wt: 463.91
InChI Key: FEFSAUJWUGSWQA-UHFFFAOYSA-N
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Description

The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate" is a complex synthetic molecule. It has garnered interest due to its unique structural properties, which make it applicable in various fields, including medicinal chemistry and industrial processes. This article delves into its synthesis, reactions, applications, and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate" requires a multistep process:

  • Cyclopropanecarboxamide Formation

    • Reagents: : Cyclopropanecarboxylic acid, amines

    • Conditions: : Amidation reactions typically occur under dehydrating conditions using agents like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide).

  • 1,3,4-Thiadiazole Formation

    • Reagents: : Thiosemicarbazide, carbon disulfide

    • Conditions: : Conducted under basic conditions (like sodium hydroxide) at elevated temperatures.

  • Combination Step

    • Reagents: : The synthesized cyclopropanecarboxamide and thiadiazole compounds.

    • Conditions: : Condensation reactions, potentially using agents like DCC (Dicyclohexylcarbodiimide).

  • Pyran Derivative

    • Reagents: : Pyrone derivatives

    • Conditions: : Undergoes nucleophilic addition to form the pyran ring structure.

  • Final Esterification

    • Reagents: : 3-chlorobenzoic acid

    • Conditions: : Esterification typically in the presence of acid catalysts like sulfuric acid.

Industrial Production Methods

  • Scale-Up Considerations: : In industrial settings, the process is scaled up using continuous flow reactors, optimizing reagent usage and minimizing waste.

  • Purification: : Utilizes column chromatography or recrystallization techniques for high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: : Potassium permanganate, hydrogen peroxide

    • Conditions: : Mild temperatures and controlled pH environments.

  • Reduction

    • Reagents: : Sodium borohydride, lithium aluminum hydride

    • Conditions: : Often performed under inert atmosphere to prevent unwanted reactions.

  • Substitution

    • Reagents: : Halogenating agents like NBS (N-Bromosuccinimide)

    • Conditions: : Light or heat to initiate the reaction.

Common Reagents and Conditions

  • Oxidation: : Conditions often include aqueous solutions with controlled pH.

  • Reduction: : Commonly under anhydrous conditions using solvents like THF (tetrahydrofuran).

  • Substitution: : Often requires catalytic amounts of substances like copper(II) bromide.

Major Products Formed

  • Oxidation: : Forms sulfoxides or sulfones.

  • Reduction: : Generates primary or secondary amines.

  • Substitution: : Produces halo-derivatives.

Scientific Research Applications

In Chemistry:

  • Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.

  • Material Science: : Used in the development of polymers and advanced materials.

In Biology:

  • Biological Assays: : Assessed for its bioactivity against various pathogens.

  • Enzyme Inhibition: : Potential as an inhibitor for certain enzyme classes.

In Medicine:

  • Drug Development: : Investigated for its potential as an antimicrobial agent.

  • Diagnostics: : Used in the synthesis of probes for diagnostic imaging.

In Industry:

  • Agriculture: : Utilized in the formulation of agrochemicals.

  • Textiles: : Employed as a dye intermediate.

Mechanism of Action

The compound exerts its effects through specific biochemical interactions:

  • Molecular Targets: : It interacts with enzyme active sites or receptor proteins, altering their activity.

  • Pathways: : Modulates signaling pathways such as kinase pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **6-(((5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

  • **6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

Uniqueness

  • Structural Differences: : The presence of the cyclopropanecarboxamido and 3-chlorobenzoate groups confers unique chemical reactivity.

  • Functional Properties: : Distinct bioactivity profiles compared to its analogs, potentially offering better efficacy in certain applications.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S2/c20-12-3-1-2-11(6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFSAUJWUGSWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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